7-Methoxy-2-methyl-1H-quinazolin-4-one
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Overview
Description
7-Methoxy-2-methyl-1H-quinazolin-4-one is a heterocyclic compound with the molecular formula C10H10N2O2. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a quinazolinone core structure with a methoxy group at the 7th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methyl-1H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of 2-methyl-4H-benzo[d][1,3]oxazin-4-one with methoxyamine under reflux conditions . Another approach involves the use of benzamides and amidines in the presence of copper-mediated catalysts for tandem C(sp2)–H amination and annulation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-methyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit a range of biological activities .
Scientific Research Applications
7-Methoxy-2-methyl-1H-quinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer cell proliferation and survival . The compound’s methoxy and methyl groups contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one: Used as a pharmaceutical intermediate in the preparation of gefitinib.
4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol: A potent inhibitor of vascular endothelial growth factor receptor tyrosine kinase.
Uniqueness
7-Methoxy-2-methyl-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group at the 7th position and methyl group at the 2nd position differentiate it from other quinazolinone derivatives, making it a valuable compound for targeted drug design and development .
Properties
IUPAC Name |
7-methoxy-2-methyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-9-5-7(14-2)3-4-8(9)10(13)12-6/h3-5H,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLARVSFBFSMDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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